molecular formula C6H5BrN4 B12958762 2-Bromopyrazolo[1,5-a]pyrimidin-6-amine

2-Bromopyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B12958762
M. Wt: 213.03 g/mol
InChI Key: RFTOXKVODIMXPG-UHFFFAOYSA-N
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Description

2-Bromopyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 2 and an amine group at position 4. Its molecular formula is C₆H₅BrN₄, with a molecular weight of 215.03 g/mol.

Synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives often involve cyclization reactions between aromatic ketones and aldehydes in the presence of ammonium acetate and acetic acid . For brominated analogs, halogenation steps (e.g., bromination of preformed pyrazolo[1,5-a]pyrimidine cores) or Suzuki coupling with brominated boronic acids may be employed .

Properties

IUPAC Name

2-bromopyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-5-1-6-9-2-4(8)3-11(6)10-5/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOXKVODIMXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds

A common approach involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents to form the pyrazolo[1,5-a]pyrimidine scaffold. This method allows functionalization at multiple positions, including position 6 where the amino group is located.

  • For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethanolate) to yield a dihydroxy intermediate, which upon further cyclization forms the pyrazolo[1,5-a]pyrimidine core.

Bromination at Position 2

Selective bromination at position 2 of the pyrazolo[1,5-a]pyrimidine ring is achieved using bromine or brominating reagents under controlled conditions.

  • One documented method involves treating the pyrazolo[1,5-a]pyrimidine intermediate with a saturated aqueous solution of bromine in ethanol, with nitrogen bubbling to control the reaction atmosphere. After completion, the reaction mixture is basified, and the brominated product is isolated by crystallization.

  • Another approach uses 2-bromo-malonaldehyde as a bromine source in the presence of a base such as potassium hydroxide under microwave irradiation at 110 °C, affording 6-bromo-pyrazolo[1,5-a]pyrimidine derivatives with good yields (around 87%).

Amination at Position 6

The amino group at position 6 can be introduced via nucleophilic substitution of a suitable leaving group (e.g., chlorine) or direct amination.

  • For instance, chlorination of pyrazolo[1,5-a]pyrimidinone intermediates with phosphorus oxychloride yields 5,7-dichloro derivatives, which undergo selective nucleophilic substitution with amines such as morpholine or other amines to introduce the amino group at position 6.

  • Amination reactions are often performed under basic conditions to favor substitution at the desired position, with high selectivity and yields reported.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 2-bromo-substituted compounds.

  • A three-step microwave-assisted protocol involves: (1) reaction of aryl acetonitriles with dimethylformamide-dimethylacetal, (2) treatment with hydrazine hydrobromide to form aminopyrazole intermediates, and (3) cyclization with malondialdehydes or equivalents to yield the final pyrazolo[1,5-a]pyrimidine derivatives. This method achieves good to excellent yields (20–93%) within one hour total reaction time.
Step Reagents/Conditions Product/Intermediate Yield (%) Reference
Cyclocondensation 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt, reflux Dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate 89
Chlorination Phosphorus oxychloride, reflux 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine 61
Nucleophilic substitution Morpholine, K2CO3, room temperature Amino-substituted pyrazolo[1,5-a]pyrimidine 94
Bromination Saturated aqueous bromine, ethanol, N2 bubbling 2-Bromopyrazolo[1,5-a]pyrimidine ~50-87
Microwave-assisted synthesis Aryl acetonitrile + DMF-DMA + hydrazine + malondialdehyde, 120 °C, microwave 3,6-Disubstituted pyrazolo[1,5-a]pyrimidines 20–93
  • The selectivity of halogenation and amination steps is influenced by the electronic properties of the pyrazolo[1,5-a]pyrimidine core and the nature of substituents already present on the ring.

  • Microwave-assisted methods significantly reduce reaction times and improve yields, making them attractive for rapid library synthesis in drug discovery.

  • The use of 2-bromo-malonaldehyde as a bromine source under basic and microwave conditions provides a green chemistry approach with high efficiency.

  • Purification typically involves crystallization or chromatographic techniques, with the choice depending on the scale and desired purity.

The preparation of 2-Bromopyrazolo[1,5-a]pyrimidin-6-amine involves a combination of cyclocondensation, selective bromination, and amination reactions. Advances in microwave-assisted synthesis and the use of specific brominating agents have enhanced the efficiency and selectivity of these processes. The methods summarized here provide a robust framework for the synthesis of this compound, supporting its application in pharmaceutical and chemical research.

Chemical Reactions Analysis

2-Bromopyrazolo[1,5-a]pyrimidin-6-amine undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Key Observations :

  • Bromine increases molecular weight and lipophilicity (LogP ~2.5) compared to methyl (LogP ~1.2) or trifluoromethyl groups. This may enhance blood-brain barrier penetration in drug candidates.
  • Trifluoromethyl groups improve resistance to oxidative metabolism, extending half-life in vivo .

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidin-6-amine derivatives are explored as kinase inhibitors. For example, 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives act as dual adenosine A₂A/A₁ receptor antagonists, with compound 11o showing promise for Parkinson’s disease treatment . Bromine’s electron-withdrawing effects may modulate binding interactions in kinase domains, though specific data for 2-bromo derivatives require further study.

Anticancer Activity

4-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazine derivatives demonstrate cytotoxicity against cancer cell lines (e.g., compound 3ba), suggesting that halogenated pyrazoloheterocycles can disrupt DNA synthesis or kinase signaling .

Fluorescent Probes

Imidazo[1,5-a]pyridine-based fluorophores exhibit solvatochromic behavior and membrane intercalation .

Stability and Reactivity

  • Thermal Stability : Pyrazolo[1,5-a]pyrimidin-6-amine derivatives are stable under recommended storage conditions (2–8°C, inert atmosphere) . Bromine substitution may slightly reduce thermal stability due to increased molecular weight.
  • Reactivity: The bromine atom at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a strategy used in synthesizing 3-cyanophenyl-substituted pyrazolopyrimidines .

Toxicity and Handling

  • Acute Toxicity: Pyrazolo[1,5-a]pyrimidin-6-amine is classified as H302 (harmful if swallowed) and H319 (causes serious eye irritation) .
  • Environmental Impact : Brominated compounds require careful disposal to prevent ecosystem contamination .

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